![molecular formula C13H16ClN3 B2923804 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1909319-82-9](/img/structure/B2923804.png)

4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

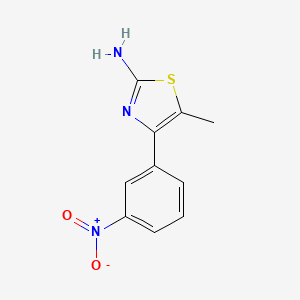

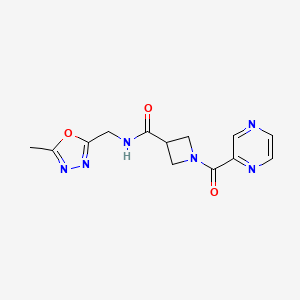

4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the CAS Number: 1909319-82-9 . It has a molecular weight of 249.74 . This compound is used as an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound involves a series of steps. For instance, one method involves the first α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves a seven-step synthesis from dimethyl malonate with a 31% overall yield .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core. The cyclopentyl substituent is retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine are modified .Chemical Reactions Analysis

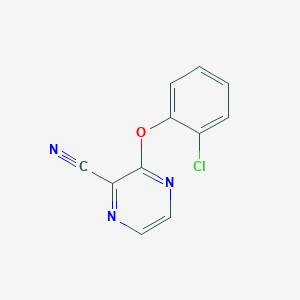

The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied, culminating in a 59% conversion of the compound to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Physical And Chemical Properties Analysis

This compound is a light-brown to brown crystalline powder .Applications De Recherche Scientifique

Pharmaceutical Intermediate

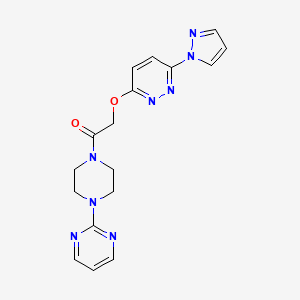

This compound serves as an important pharmaceutical intermediate widely used in the synthesis of many pharmaceutical intermediates globally, including CP690550 and CGP76030 .

Anti-Cancer Research

It has been utilized in the design and synthesis of compounds with anti-breast-cancer activity, improving selectivity and antiproliferative effects on breast cancer cells .

Rheumatoid Arthritis Treatment

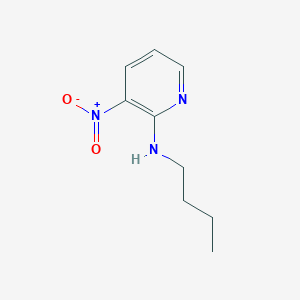

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate in the bulk drug Tofatinib, which is used in treating adult patients with moderate to severe rheumatoid arthritis who have an inadequate response to methotrexate .

Green Chemistry

A green and simple Cu-catalyzed method has been reported for the efficient synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, highlighting its role in sustainable chemical practices .

Drug Scaffold

This compound acts as a scaffold for many commercially available drugs, demonstrating its versatility and importance in drug development .

Synthetic Chemistry

It is used as a key intermediate in various synthetic routes to create substituted pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, showcasing its utility in complex chemical syntheses .

Mécanisme D'action

Target of Action

The primary target of 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is Cyclin-Dependent Kinase 4/6 (CDK4/6) . CDK4/6 are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest, thus preventing the proliferation of cancer cells .

Mode of Action

4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine acts as a selective inhibitor of CDK4/6 . By binding to these kinases, it inhibits their activity, leading to cell cycle arrest in the G1 phase. This prevents the cancer cells from entering the S phase, where DNA replication occurs, and thus halts their proliferation .

Biochemical Pathways

The compound’s action on CDK4/6 affects the cell cycle regulation pathway . Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial event for progression from the G1 to the S phase of the cell cycle. This leads to the suppression of E2F target genes that are essential for DNA synthesis and cell cycle progression .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation . By arresting the cell cycle in the G1 phase, it prevents the replication of DNA and the division of cancer cells, thereby inhibiting tumor growth .

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-7-cyclopentyl-5,6-dimethylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-8-9(2)17(10-5-3-4-6-10)13-11(8)12(14)15-7-16-13/h7,10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGIYAMDTZJWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C(=NC=N2)Cl)C3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2923721.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2923722.png)

![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2923723.png)

![N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![3-Methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2923729.png)

![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)

![Methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamoyl]benzoate](/img/structure/B2923738.png)

![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)